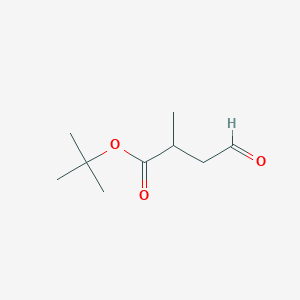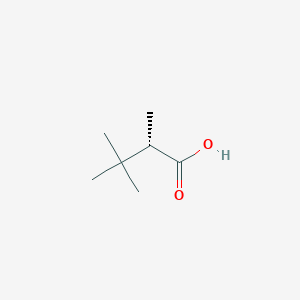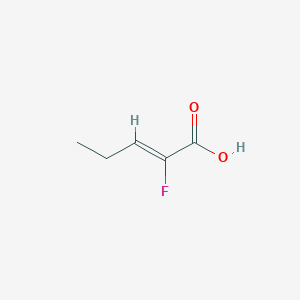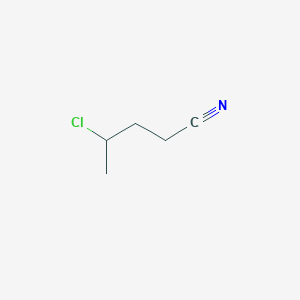
4-Chloropentanenitrile
Übersicht
Beschreibung
4-Chloropentanenitrile is a chemical compound with the CAS Number: 13249-56-4 . Its molecular weight is 117.58 and its IUPAC name is 4-chloropentanenitrile .
Molecular Structure Analysis
The InChI code for 4-Chloropentanenitrile is 1S/C5H8ClN/c1-5(6)3-2-4-7/h5H,2-3H2,1H3 . This indicates that the compound has a carbon backbone with a chlorine and a nitrile group attached.Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
Selective Sensing of 4-Chlorophenol : A study by Shabani‐Nooshabadi et al. (2016) developed an electrochemical sensor for 4-chlorophenol based on graphene oxide and NiO nanoparticles. This sensor showed strong enrichment and catalytic activity for 4-chlorophenol, useful in environmental monitoring (Shabani‐Nooshabadi et al., 2016).
Adsorption of 4-Chlorophenol on Activated Carbon : Research by Hameed et al. (2008) explored the adsorption of 4-chlorophenol on activated carbon derived from rattan sawdust. This study is significant for the removal of 4-chlorophenol from aqueous solutions, a common environmental contaminant (Hameed et al., 2008).
Pharmaceutical Synthesis
- Synthesis of 4-Aminobutanenitrile : Capon et al. (2020) discussed the synthesis of 4-aminobutanenitrile, an intermediate for neurological disorder therapeutics, from 4-azidobutanenitrile. This compound has applications in the synthesis of drugs for Parkinson’s and Alzheimer’s diseases (Capon et al., 2020).
Material Science
- Conformational Analysis of 4-Chlorobutanenitrile : Stavnebrekk & Stōlevik (1989) conducted a molecular mechanics study on 4-chlorobutanenitrile and 4-bromobutanenitrile, providing insights into the structural properties of these compounds at high temperatures. This research aids in understanding the physical properties of similar compounds in material science (Stavnebrekk & Stōlevik, 1989).
General Research
- Photocatalytic Degradation of 4-Chlorophenol : Lei et al. (2007) investigated the degradation of 4-chlorophenol in water using a pulsed high voltage discharge system. This study is relevant in the field of water purificationand environmental protection (Lei et al., 2007).
- Catalytic Decomposition of 4-Chlorophenol : Research by Huang et al. (2003) focused on the catalytic decomposition of 4-chlorophenol in the presence of modified activated carbons. This study contributes to the understanding of catalytic processes in wastewater treatment and environmental remediation (Huang et al., 2003).
Eigenschaften
IUPAC Name |
4-chloropentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN/c1-5(6)3-2-4-7/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKFSXNWRWHCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropentanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid](/img/structure/B3377416.png)
![(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3377422.png)
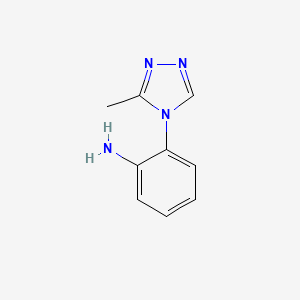
![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3377439.png)
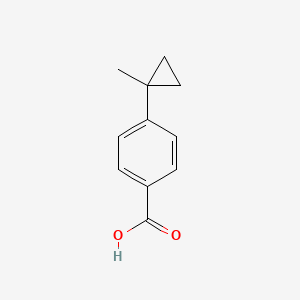
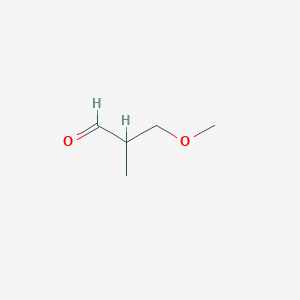
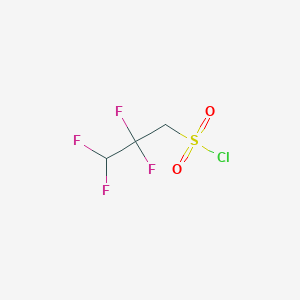

![3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile](/img/structure/B3377466.png)
![Benzo[f]quinoline-5-carboxylic acid](/img/structure/B3377477.png)
